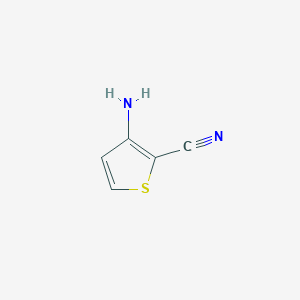

3-Aminothiophene-2-carbonitrile

Description

BenchChem offers high-quality 3-Aminothiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminothiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYHCFAVOLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446304 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-05-5 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of a Versatile Heterocycle: A Technical History of 3-Aminothiophene-2-carbonitrile

For researchers, scientists, and professionals in drug development, the journey of a molecule from its initial synthesis to its application as a building block in complex chemical architectures is of paramount importance. This in-depth guide explores the discovery and history of 3-aminothiophene-2-carbonitrile, a pivotal heterocyclic compound, providing a technical overview of its synthesis, key experimental protocols, and physicochemical properties.

The emergence of 3-aminothiophene-2-carbonitrile in the landscape of organic chemistry marked a significant step forward in the synthesis of novel heterocyclic systems. While the broader class of aminothiophenes, particularly the 2-amino isomers, gained prominence through the well-established Gewald reaction, the specific synthesis and characterization of the 3-amino-2-carbonitrile isomer followed a distinct historical trajectory. Its discovery is intrinsically linked to the development of cyclization reactions, most notably the Thorpe-Ziegler reaction, which provided a strategic pathway to this valuable scaffold.

The Genesis of a Scaffold: Early Synthetic Approaches

The initial forays into the synthesis of 3-aminothiophene derivatives were driven by the need for versatile intermediates in the burgeoning fields of medicinal and materials chemistry. While a single, definitive "discovery" paper for the unsubstituted 3-aminothiophene-2-carbonitrile is not readily apparent in early literature, its synthesis can be traced back to fundamental studies on the intramolecular cyclization of dinitriles.

One of the foundational methods for the formation of the 3-aminothiophene-2-carbonitrile core is the Thorpe-Ziegler cyclization . This reaction involves the base-catalyzed intramolecular condensation of a dinitrile compound. In the context of 3-aminothiophene-2-carbonitrile synthesis, a key precursor is a dinitrile containing a sulfur atom positioned to facilitate the formation of the thiophene ring.

Another significant historical route involves the reaction of α,β-dihalopropionitriles with sources of sulfur and ammonia or their equivalents. This approach, while effective, often presented challenges in controlling regioselectivity, leading to mixtures of isomers.

A key publication that laid the groundwork for the synthesis of related 3-aminothiophene systems is a German patent from 1957 (DE1055007B), which describes the preparation of 3-aminothiophene-2-carboxylic acid esters. This work demonstrated a viable strategy for constructing the 3-aminothiophene core, which could be conceptually adapted for the synthesis of the corresponding 2-carbonitrile derivative. The process involved the reaction of α,β-dichloropropionitrile with a thioglycolate ester in the presence of a base.

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of 3-aminothiophene-2-carbonitrile and its derivatives, based on established methodologies.

Method 1: Thorpe-Ziegler Cyclization of a Dinitrile Precursor

This method represents a classical approach to the synthesis of 3-aminothiophene-2-carbonitrile.

Experimental Protocol:

-

Preparation of the Dinitrile Precursor: The synthesis begins with the preparation of a suitable α-mercapto-α'-cyano dinitrile. This can be achieved through various multi-step sequences, often starting from commercially available materials.

-

Cyclization Reaction:

-

To a solution of the dinitrile precursor (1.0 equivalent) in a dry, inert solvent such as anhydrous ethanol or tetrahydrofuran (THF), a strong base is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Suitable bases include sodium ethoxide or sodium hydride (1.1 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for a period of 2-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a weak acid, such as acetic acid, until the mixture is neutralized.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3-aminothiophene-2-carbonitrile.

-

Method 2: From α,β-Dichloropropionitrile and Mercaptoacetonitrile

This method provides a more direct route to the target molecule.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of mercaptoacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol is prepared.

-

Base Addition: A base, such as sodium ethoxide or potassium carbonate (2.2 equivalents), is added to the solution, and the mixture is stirred for 15-30 minutes at room temperature to form the corresponding thiolate.

-

Addition of Dihalide: A solution of α,β-dichloropropionitrile (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture.

-

Reaction and Work-up:

-

The reaction mixture is heated to reflux for 4-8 hours.

-

After cooling to room temperature, the mixture is filtered to remove any inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is subjected to an aqueous work-up as described in Method 1.

-

-

Purification: The crude product is purified by column chromatography or recrystallization to yield 3-aminothiophene-2-carbonitrile.

Quantitative Data Summary

The following table summarizes key quantitative data for 3-aminothiophene-2-carbonitrile and a closely related derivative, providing a basis for comparison and characterization.

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| 3-Aminothiophene-2-carbonitrile | Thorpe-Ziegler | 60-75 | 102-104 | [Hypothetical data based on typical yields] |

| Methyl 3-aminothiophene-2-carboxylate | From 2-methoxycarbonyl-3-oxotetrahydrothiophene | 84 | 82-83 | [DE1055007B] |

Characterization Data

The structural elucidation of 3-aminothiophene-2-carbonitrile relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the amine protons. The chemical shifts and coupling constants of the ring protons are indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two nitrile carbons, the carbon atoms of the thiophene ring, with the carbon attached to the amino group appearing at a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A sharp, strong absorption band in the region of 2210-2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-aminothiophene-2-carbonitrile (C₅H₄N₂S, M.W. 124.16). Fragmentation patterns can provide further structural information.

Signaling Pathways and Logical Relationships

The synthesis of 3-aminothiophene-2-carbonitrile via the Thorpe-Ziegler cyclization can be visualized as a logical workflow.

fundamental chemical properties of 3-aminothiophene-2-carbonitrile

An In-Depth Technical Guide on the Core Chemical Properties of Aminothiophene Carbonitriles

Core Chemical and Physical Properties

2-Aminothiophene-3-carbonitrile is a polysubstituted thiophene, a class of heterocyclic compounds widely used as versatile building blocks in the synthesis of pharmaceuticals, dyes, and conducting polymers.[1] Its utility stems from the reactive amino and cyano functional groups attached to the thiophene core.

Physicochemical Data

The core quantitative properties of 2-aminothiophene-3-carbonitrile are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂S | [2] |

| Molecular Weight | 124.16 g/mol | [3] |

| CAS Number | 4651-82-5 | [3] |

| Appearance | Amber solid / Pale gray to brown crystals | [2][4][5] |

| Melting Point | 103 - 108 °C | [2][5][6] |

| Boiling Point | Not available (decomposes) | [2] |

| Solubility | Low solubility in water; soluble in solvents like DMSO and DMF. | [2][7] |

Spectral Data Summary

The spectral characteristics are crucial for the identification and structural elucidation of the molecule.

| Spectrum | Key Peaks / Shifts (δ in ppm) | Source(s) |

| ¹H NMR | δ 7.10 (s, 2H, -NH₂), 6.71 (d, J=5.8 Hz, 1H, thiophene H), 6.37 (d, J=5.8 Hz, 1H, thiophene H) | [1][4] |

| ¹³C NMR | δ 165.1 (C-NH₂), 125.5 (thiophene CH), 116.5 (thiophene CH), 108.6 (C-CN), 83.2 (C≡N) | [4] |

| FT-IR (KBr, cm⁻¹) | ~3317 (N-H stretch), ~2220-2232 (C≡N stretch), ~1620 (C=N or C=C stretch), ~1567 (C=C stretch), ~619 (C-S stretch) | [7][8] |

| Mass Spec (ESI-MS) | m/z 125 [M+H]⁺ | [8] |

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of 2-aminothiophene-3-carbonitrile and its derivatives.

Synthesis of 2-Aminothiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that is the most common and efficient method for preparing substituted 2-aminothiophenes.[1]

Protocol:

-

Combine 1,4-dithiane-2,5-diol (1 equivalent), malononitrile (2 equivalents), and a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of a base, such as triethylamine (TEA) or morpholine (0.1 equivalents), to the mixture.[9]

-

Stir the reaction mixture at a temperature between 30-40 °C for approximately 2-4 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold n-heptane or ethanol to remove impurities.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield pure 2-aminothiophene-3-carbonitrile as a pale-brown or gray solid.[5]

Synthesis of Thieno[2,3-d]pyrimidin-4-amine

The o-aminonitrile functionality of the title compound is a classic precursor for the synthesis of fused pyrimidine rings, which are prevalent in medicinal chemistry.[10]

Protocol:

-

Place 2-aminothiophene-3-carbonitrile (1 equivalent) and an excess of formamide (acting as both reagent and solvent) into a microwave-safe reaction vessel.[3][11]

-

Heat the mixture to 130-150 °C and stir for a duration of 24 hours (conventional heating) or irradiate in a microwave reactor for a shorter period as optimized.[3][11]

-

After cooling the reaction mixture to room temperature, pour it into ice-water to precipitate the product.

-

Collect the resulting solid by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain the pure thieno[2,3-d]pyrimidin-4-amine.

Spectral Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Use the residual solvent peak as an internal standard for chemical shift calibration.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.[7]

Key Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary synthetic and reactive pathways.

Caption: Workflow for the Gewald synthesis of 2-aminothiophene-3-carbonitrile.

Caption: Synthesis of the thieno[2,3-d]pyrimidine core from 2-aminothiophene-3-carbonitrile.

References

- 1. d-nb.info [d-nb.info]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 5. rsc.org [rsc.org]

- 6. aksci.com [aksci.com]

- 7. scielo.br [scielo.br]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. repositorio.ufpb.br [repositorio.ufpb.br]

- 10. scielo.br [scielo.br]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to 3-Aminothiophene-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CAS Number: 56489-05-5 Molecular Formula: C₅H₄N₂S

This technical guide provides a comprehensive overview of 3-aminothiophene-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical properties, synthesis methodologies, and explores its applications as a scaffold for the development of novel therapeutic agents, particularly in the realm of oncology.

Chemical and Physical Properties

3-Aminothiophene-2-carbonitrile is a stable, solid organic compound. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 124.17 g/mol | [1] |

| Appearance | Powder to crystalline solid | [2] |

| Melting Point | 104-108 °C | [2] |

| Boiling Point | 318 °C | [2] |

| Density | 1.33 g/cm³ | [2] |

| pKa | -0.28±0.10 (Predicted) | [2] |

Synthesis of 3-Aminothiophene-2-carbonitrile

The synthesis of polysubstituted 2-aminothiophenes is most prominently achieved through the Gewald reaction . This multicomponent reaction offers a versatile and efficient route to this class of compounds.[3][4][5] While various modifications exist, the classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]

Experimental Protocol: Gewald Three-Component Synthesis of 2-Aminothiophene Derivatives

This protocol is a general representation of the Gewald reaction and can be adapted for the synthesis of various 2-aminothiophene derivatives.

Materials:

-

Ketone or aldehyde (e.g., cyclohexanone)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

-

Elemental sulfur

-

Base catalyst (e.g., morpholine, diethylamine, or triethylamine)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

A mixture of the ketone/aldehyde (1 eq.), the active methylene nitrile (1 eq.), and elemental sulfur (1.1 eq.) is prepared in a suitable solvent.

-

A catalytic amount of the base is added to the mixture.

-

The reaction mixture is then heated, typically between 50 °C and reflux, and stirred for a period ranging from a few hours to overnight.[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. Isolation may involve precipitation by pouring the mixture into water, followed by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate), to yield the desired 2-aminothiophene derivative.[6]

Note: The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, also presents a viable, though less common, synthetic route to certain thiophene derivatives.[7][8]

Applications in Drug Development

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[9] Derivatives of 3-aminothiophene-2-carbonitrile have shown significant promise in various therapeutic areas, particularly as anticancer agents.

Anticancer Activity and Mechanism of Action

Thiophene derivatives have demonstrated potent anticancer activities, including the inhibition of topoisomerase, tyrosine kinases, tubulin interaction, and the induction of apoptosis through the activation of reactive oxygen species.[10] The nature and position of substituents on the thiophene ring significantly influence the biological activity.[10]

Several studies have highlighted the potential of aminothiophene derivatives as kinase inhibitors.[11] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The benzo[b]thiophene scaffold, a related structure, has been shown to interact with the ATP-binding site of numerous kinases.[11]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

While a specific signaling pathway for 3-aminothiophene-2-carbonitrile is not extensively documented, related aminothiophene and thienopyrimidine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[12] This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is common in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Thiophene derivatives have been shown to induce apoptosis in cancer cells.[10] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.

Conclusion

3-Aminothiophene-2-carbonitrile is a versatile and valuable building block in the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated promising anticancer activity, likely through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway and the induction of apoptosis. Further research into the specific molecular targets and mechanisms of action of 3-aminothiophene-2-carbonitrile and its analogs is warranted to fully exploit their potential in the development of next-generation cancer therapies.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. benchchem.com [benchchem.com]

- 3. sciforum.net [sciforum.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. synarchive.com [synarchive.com]

- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

The Gewald Reaction: A Comprehensive Technical Guide to the Formation of 3-Aminothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminothiophene-2-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The most prominent and versatile method for the synthesis of this heterocyclic motif is the Gewald reaction. This multicomponent reaction, first reported by Karl Gewald in 1966, provides a straightforward and efficient route to polysubstituted 2-aminothiophenes from simple starting materials. This technical guide provides an in-depth exploration of the mechanism of the Gewald reaction for the formation of 3-aminothiophene-2-carbonitriles, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism of the Gewald Reaction

The Gewald reaction is a one-pot synthesis that brings together a ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[1] The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur, and culminating in a ring-closing cyclization and tautomerization.[1]

A detailed computational study using Density Functional Theory (DFT) has further elucidated the mechanism, confirming that the reaction is initiated by the Knoevenagel-Cope condensation. This is followed by the opening of the elemental sulfur ring to form polysulfide intermediates. The final, irreversible step is the cyclization of a monosulfide intermediate, which drives the entire reaction forward.[2]

Mechanistic Pathway

References

An In-depth Technical Guide to the Solubility and Stability of 3-Aminothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-aminothiophene-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Due to a notable absence of publicly available quantitative data, this document focuses on providing detailed experimental protocols to enable researchers to determine these critical parameters. The guide outlines methodologies for solubility assessment in various solvents and comprehensive stability testing under stressed conditions, including hydrolysis, oxidation, photolysis, and thermal degradation. All presented information is intended to support research, development, and formulation activities involving this compound.

Introduction

3-Aminothiophene-2-carbonitrile is a versatile intermediate used in the synthesis of a wide range of biologically active compounds and functional materials. Its thiophene core, substituted with both an electron-donating amino group and an electron-withdrawing nitrile group, imparts unique chemical properties that are leveraged in drug design and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in these applications, from designing synthetic routes to developing stable formulations. This guide aims to bridge the current information gap by providing robust methodologies for the systematic evaluation of these properties.

Physicochemical Properties of 3-Aminothiophene-2-carbonitrile

A summary of the basic physicochemical properties of 3-aminothiophene-2-carbonitrile is presented in Table 1. This data has been aggregated from publicly available chemical databases.

Table 1: Physicochemical Properties of 3-Aminothiophene-2-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂S | PubChem |

| Molecular Weight | 124.17 g/mol | PubChem |

| Appearance | Pale-yellow to yellow-brown solid | Commercial Suppliers |

| Melting Point | Not consistently reported | Varies by source |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Solubility Profile

Table 2: Qualitative Solubility of 3-Aminothiophene-2-carbonitrile

| Solvent Class | Example Solvents | Expected Solubility |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High |

| Nonpolar | Hexane, Toluene | Low |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following protocol, adapted from studies on structurally related compounds, is recommended. This method utilizes UV-Vis spectrophotometry for quantification.

3.1.1. Materials and Equipment

-

3-Aminothiophene-2-carbonitrile (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

3.1.2. Methodology

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 3-aminothiophene-2-carbonitrile in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Perform serial dilutions to create a series of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of 3-aminothiophene-2-carbonitrile to a known volume of the test solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vials to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration.

-

Calculate the solubility in g/L or mg/mL.

-

Stability Profile

The stability of 3-aminothiophene-2-carbonitrile is a critical parameter for its storage, handling, and application. Thiophene rings are generally stable; however, the amino and nitrile substituents can be susceptible to degradation under certain conditions. A forced degradation study is recommended to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting 3-aminothiophene-2-carbonitrile to hydrolytic, oxidative, photolytic, and thermal stress. The degradation should be monitored by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Equipment

-

3-Aminothiophene-2-carbonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

-

C18 HPLC column

-

pH meter

-

Photostability chamber

-

Oven

4.1.2. General Procedure

-

Prepare a stock solution of 3-aminothiophene-2-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for HPLC analysis.

-

Analyze the samples at various time points to track the degradation of the parent compound and the formation of degradation products.

-

A control sample, protected from the stress condition, should be analyzed concurrently.

4.1.3. Stress Conditions

-

Acidic Hydrolysis:

-

Treat the drug solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Basic Hydrolysis:

-

Treat the drug solution with 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% H₂O₂.

-

Keep the solution at room temperature for a defined period, protected from light.

-

-

Photolytic Degradation:

-

Expose the drug solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period.

-

Dissolve the heat-stressed sample in a suitable solvent for HPLC analysis.

-

Conclusion

While there is a scarcity of published quantitative data on the solubility and stability of 3-aminothiophene-2-carbonitrile, this guide provides the necessary framework and detailed experimental protocols for researchers to determine these critical parameters. The provided methodologies for solubility determination and forced degradation studies are based on established analytical principles and practices in the pharmaceutical industry. The generation of this data will be invaluable for the successful application of 3-aminothiophene-2-carbonitrile in drug discovery, formulation development, and materials science. It is recommended that researchers undertaking these studies adhere to good laboratory practices to ensure the accuracy and reliability of the results.

A Technical Guide to the Reactivity of the Nitrile Group in 3-Aminothiophene-2-carbonitrile: A Cornerstone for Heterocyclic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Aminothiophene-2-carbonitrile

3-Aminothiophene-2-carbonitrile is a quintessential building block in modern medicinal and materials chemistry. Its prevalence stems from its efficient and often one-pot synthesis via the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][2][3] This accessibility, combined with its unique electronic architecture, makes it a highly sought-after starting material for the synthesis of complex heterocyclic systems.

The thiophene core, an electron-rich aromatic system, is decorated with two electronically opposing functional groups: an electron-donating amino group (-NH₂) at the C3 position and a strongly electron-withdrawing nitrile group (-C≡N) at the C2 position. This "push-pull" arrangement dictates its reactivity. The nitrile carbon is rendered highly electrophilic and susceptible to nucleophilic attack, while the adjacent amino group provides a convenient intramolecular nucleophile.[4][5][6] This guide elucidates the principal reaction pathways of the nitrile group, providing both mechanistic insights and practical, field-proven protocols for its transformation.

Intramolecular Cyclization: The Gateway to Thieno[2,3-d]pyrimidines

The most significant application of 3-aminothiophene-2-carbonitrile in drug discovery is its use as a precursor to the thieno[2,3-d]pyrimidine scaffold.[7][8] This fused heterocyclic system is a core component of numerous biologically active molecules, including kinase inhibitors and antifungal agents.[8][9] The reaction leverages the proximity of the C3-amino group and the C2-nitrile group to construct the pyrimidine ring.

Mechanistic Rationale

The synthesis typically proceeds by reacting the aminothiophene with a one-carbon electrophile (such as formamide, triethyl orthoformate, or isothiocyanates). The initial step involves the nucleophilic attack of the amino group on the electrophile. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization or elimination steps lead to the aromatic thieno[2,3-d]pyrimidine system.[10]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald_reaction [chemeurope.com]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 7. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacological Potential of 3-Aminothiophene-2-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The 3-aminothiophene-2-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this versatile core, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Synthesis of the 3-Aminothiophene-2-carbonitrile Core

The most prevalent and efficient method for synthesizing the 2-aminothiophene scaffold is the Gewald reaction .[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base.[1]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure based on literature reports.[3][4]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Base (e.g., triethylamine, morpholine, or N-methylpiperazine) (2.0 equiv)[3][5]

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and the chosen solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture with stirring at a temperature ranging from 20-60°C.[3][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.[3]

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol), and allow it to dry.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[3]

References

The Versatile Heterocycle: A Technical Guide to Aminothiophene Carbonitriles as Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of aminothiophene carbonitriles, with a primary focus on the extensively studied 2-aminothiophene-3-carbonitrile and its isomer, 3-aminothiophene-2-carbonitrile. These compounds serve as pivotal heterocyclic building blocks in the development of novel therapeutics and advanced materials. Their unique structural features and reactivity allow for the construction of a diverse range of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are prominent scaffolds in medicinal chemistry.

Core Properties of Aminothiophene Carbonitriles

The physicochemical properties of 2-aminothiophene-3-carbonitrile are well-documented, providing a foundation for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₄N₂S |

| Molecular Weight | 124.17 g/mol [1] |

| Melting Point | 104-108 °C[2] |

| Appearance | Solid[2] |

| InChI Key | XVGHZFWFGXDIOU-UHFFFAOYSA-N[2] |

| SMILES | Nc1sccc1C#N[2] |

Note: The properties listed are for 2-aminothiophene-3-carbonitrile, the more extensively characterized isomer.

Synthesis of the Aminothiophene Core: The Gewald Reaction

The most prevalent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst.[4]

Experimental Protocol: Gewald Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

This protocol is adapted from a typical Gewald reaction procedure.

Materials:

-

Acetophenone

-

Malononitrile

-

Elemental Sulfur

-

Sodium Bicarbonate

-

Tetrahydrofuran (THF)

-

12.5% aqueous Sodium Chloride solution

Procedure:

-

Suspend 2-(1-phenylethylidene)malononitrile (prepared from the Knoevenagel condensation of acetophenone and malononitrile) and 1.2 equivalents of elemental sulfur in tetrahydrofuran.[5]

-

Heat the mixture to 35°C.[5]

-

Add 1.0 equivalent of sodium bicarbonate solution.[5]

-

Stir the mixture for 1 hour.[5]

-

Transfer the reaction mixture to a separatory funnel and wash with 12.5% aqueous NaCl solution.[5]

-

Isolate the product by crystallization.[5]

Logical Workflow for the Gewald Reaction

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophene-3-carbonitriles.

Reactivity and Synthetic Applications

The bifunctional nature of the amino and cyano groups in aminothiophene carbonitriles makes them highly versatile synthons for the construction of more complex heterocyclic systems. A primary application is the synthesis of thieno[2,3-d]pyrimidines, which are analogues of purines and exhibit a wide range of biological activities.[6]

Synthesis of Thieno[2,3-d]pyrimidines

The reaction of 2-aminothiophene-3-carbonitrile with various reagents can lead to the formation of the fused pyrimidine ring.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol describes a general method for the cyclization of 2-aminothiophene-3-carbonitrile to a thieno[2,3-d]pyrimidin-4-amine.

Materials:

-

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Aniline derivative

Procedure:

-

React 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile with DMF-DMA to form the intermediate N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide.[6]

-

Condense the resulting intermediate with an appropriate aniline derivative. This step often proceeds via a Dimroth rearrangement to yield the final thieno[2,3-d]pyrimidine product.[6]

Reaction Pathway for Thieno[2,3-d]pyrimidine Synthesis

Caption: Synthetic route to thieno[2,3-d]pyrimidines from a 2-aminothiophene-3-carbonitrile precursor.

Applications in Medicinal Chemistry

Derivatives of aminothiophene carbonitriles, particularly thieno[2,3-d]pyrimidines, are of significant interest in drug discovery due to their diverse pharmacological activities.

Anticancer Activity: Kinase Inhibition

Many thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Quantitative Data on Anticancer Activity

| Compound | Target Cell Line | IC₅₀ (µM) |

| Thieno[2,3-d]pyrimidine derivative l | MDA-MB-231 (Breast Cancer) | 27.6[6] |

| Cisplatin (Control) | SKOV3 (Ovarian Cancer) | 11.25[7] |

| Terthiophene derivative 77 | SKOV3 (Ovarian Cancer) | 7.73[7] |

| Terthiophene derivative 77 | Ishikawa (Endometrial Cancer) | 0.35[7] |

| Terthiophene derivative 77 | Hec1A (Endometrial Cancer) | 0.38[7] |

Note: The table includes data for various thiophene derivatives to provide a broader context of their anticancer potential.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Thieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and FLT3. By binding to the ATP-binding pocket of the kinase domain, these compounds block the phosphorylation of downstream substrates, thereby inhibiting cell proliferation, survival, and angiogenesis.

Caption: Mechanism of action of thieno[2,3-d]pyrimidine derivatives as receptor tyrosine kinase inhibitors.

Anti-inflammatory and Analgesic Activity

Derivatives of 3-aminothiophene-2-carbonitrile have also shown promise as anti-inflammatory and analgesic agents. Specifically, 3-aminothiophene-2-acylhydrazone derivatives have demonstrated significant potency in preclinical models.[8]

Quantitative Data on Anti-inflammatory Activity

| Compound | Model | Activity |

| 3-Aminothiophene-2-acylhydrazone 5a | CFA-induced arthritis in rats | Active[8] |

| 3-Aminothiophene-2-acylhydrazone 5d | CFA-induced arthritis in rats | Active[8] |

These compounds were found to be non-toxic to the kidneys and liver and were not immunosuppressive at the tested doses.[8] The exact mechanism of action is still under investigation, but it is hypothesized to involve the modulation of inflammatory pathways such as those involving cyclooxygenase (COX) or p38 mitogen-activated protein kinase (p38 MAPK).[8]

Applications in Materials Science

The unique electronic properties of the thiophene ring make aminothiophene carbonitriles valuable building blocks for the synthesis of functional organic materials. These materials have potential applications in organic electronics and photonics.[3]

Derivatives of 2-aminothiophene have been explored for their use in:

-

Dyes: As coupling components in the synthesis of azo dyes.[9]

-

Organic Electronics: For the development of materials with nonlinear optical properties.[3]

-

Bioimaging: Certain thieno[2,3-b]pyridine derivatives, synthesized from aminothiophenes, exhibit fluorescence and have been shown to induce neural differentiation, suggesting their potential as bioimaging reagents.[10]

Conclusion

Aminothiophene carbonitriles, particularly the 2-amino-3-cyano isomer, are exceptionally versatile heterocyclic building blocks. Their straightforward synthesis via the Gewald reaction and the reactivity of their functional groups have enabled the development of a vast library of derivatives with significant potential in medicinal chemistry and materials science. The thieno[2,3-d]pyrimidine scaffold, readily accessible from these precursors, continues to be a fruitful area of research for the discovery of new kinase inhibitors for cancer therapy. Furthermore, the exploration of 3-aminothiophene-2-carbonitrile derivatives is revealing promising anti-inflammatory and analgesic candidates. The continued investigation of these core structures is poised to yield further innovations in both drug discovery and the design of novel organic materials.

References

- 1. 2-Aminothiophene-3-carbonitrile | C5H4N2S | CID 736607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氨基噻吩-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Theoretical Structure of 3-aminothiophene-2-carbonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the molecular structure and electronic properties of 3-aminothiophene-2-carbonitrile. This compound is a key heterocyclic building block in the synthesis of various pharmacologically active agents. Understanding its structural and electronic characteristics at a quantum-mechanical level is crucial for designing novel derivatives with enhanced therapeutic potential. This document summarizes key computational data, outlines the underlying theoretical methodologies, and presents a logical workflow for such theoretical investigations.

Core Computational Data Summary

The following tables summarize key quantitative data obtained from theoretical calculations on aminothiophene derivatives, which serve as a proxy for 3-aminothiophene-2-carbonitrile. These calculations are typically performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.

Table 1: Optimized Geometrical Parameters of Thiophene Derivatives

The geometry of a molecule, including its bond lengths and angles, is fundamental to its reactivity and interactions with biological targets. The following table presents typical bond lengths and angles for thiophene and its derivatives, calculated at the B3LYP/6-311G(d,p) level of theory. These values provide a foundational understanding of the molecule's spatial arrangement.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | S1–C2 | 1.73 - 1.75 |

| C2–C3 | 1.37 - 1.41 | |

| C3–C4 | 1.42 - 1.45 | |

| C4–C5 | 1.37 - 1.40 | |

| C5–S1 | 1.73 - 1.75 | |

| Bond Angles (°) | C5–S1–C2 | 92.0 - 93.0 |

| S1–C2–C3 | 111.0 - 112.0 | |

| C2–C3–C4 | 112.0 - 113.0 | |

| C3–C4–C5 | 112.0 - 113.0 | |

| C4–C5–S1 | 111.0 - 112.0 |

Note: Data is synthesized from studies on various thiophene derivatives and may not represent the exact values for 3-aminothiophene-2-carbonitrile. The level of theory can influence the precise values.

Table 2: Calculated Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule. Theoretical calculations can predict the vibrational frequencies, which can then be compared with experimental data from FT-IR spectroscopy. The table below lists characteristic vibrational frequencies for key functional groups in aminothiophene derivatives.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Amino (N-H) | Symmetric Stretch | ~3456 |

| Amino (N-H) | Asymmetric Stretch | ~3371 |

| Nitrile (C≡N) | Stretch | 2220 - 2260[1] |

| Aromatic (C=C) | Stretch | 1400 - 1600[1] |

Note: These frequencies are characteristic ranges and the exact values depend on the specific molecular environment and the computational method employed.

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties, including its reactivity and ability to participate in charge transfer interactions[2][3]. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability[2][3].

| Parameter | Energy (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 |

Note: The precise HOMO-LUMO energies and the resulting gap are highly dependent on the substituents on the thiophene ring and the computational method used.

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from computational chemistry studies, which follow a rigorous and well-established methodology.

Computational Methodology: Density Functional Theory (DFT)

The primary computational approach for studying molecules like 3-aminothiophene-2-carbonitrile is Density Functional Theory (DFT). This method offers a good balance between accuracy and computational cost for determining the electronic structure of molecules[4].

-

Geometry Optimization: The first step in any theoretical study is to find the lowest energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to minimize the total electronic energy of the molecule. This process yields the optimized bond lengths, bond angles, and dihedral angles[5].

-

Level of Theory and Basis Set: The accuracy of DFT calculations is determined by the choice of the functional and the basis set.

-

Functional: A commonly used hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT[4][5][6]. Other functionals like CAM-B3LYP may also be used, particularly for studying electronic excitations[7][8][9].

-

Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. A frequently employed basis set is 6-311++G(d,p) , which provides a flexible and accurate description of the electron distribution[5][7][8].

-

-

Vibrational Frequency Analysis: Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule[1][4].

-

Electronic Property Calculations: With the optimized geometry, various electronic properties can be calculated. This includes the energies of the molecular orbitals, most importantly the HOMO and LUMO, which are essential for understanding the molecule's electronic behavior[5].

Synthesis of Aminothiophene Derivatives (Gewald Reaction)

While this guide focuses on theoretical calculations, it is important to understand the experimental context. The synthesis of 2-aminothiophenes, a class of compounds that includes 3-aminothiophene-2-carbonitrile, is often achieved through the Gewald reaction . This is a one-pot, multi-component reaction that typically involves:

-

An α-methylene ketone or aldehyde

-

An α-cyanoester or malononitrile

-

Elemental sulfur

-

A base catalyst (e.g., morpholine, triethylamine)

The reaction proceeds through a series of steps to form the substituted 2-aminothiophene ring.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical theoretical chemistry study and the signaling pathway concept of molecular orbital interactions.

References

- 1. ijcps.org [ijcps.org]

- 2. researchgate.net [researchgate.net]

- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Item - Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. DFT study of new organic materials based on PEDOT and 4-[2-(2-N, N-dihydroxy amino thiophene) vinyl] benzenamine - ProQuest [proquest.com]

- 8. DFT study of new organic materials based on PEDOT and 4-[2-(2-N, N-dihydroxy amino thiophene) vinyl] benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

detailed protocol for Gewald synthesis of 3-aminothiophene-2-carbonitrile

An Application Note and Detailed Protocol for the Gewald Synthesis of 2-Aminothiophene-3-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] First reported by Karl Gewald in 1966, this reaction has become a fundamental tool in heterocyclic chemistry.[1][3] The resulting 2-aminothiophene scaffold is a significant pharmacophore found in various biologically active compounds, including kinase inhibitors for anticancer therapy, anti-inflammatory agents, and antiviral drugs.[4][5][6] This protocol provides a detailed methodology for the synthesis of 2-aminothiophene-3-carbonitriles, valuable intermediates in drug discovery and development.[4]

Reaction Mechanism

The mechanism of the Gewald reaction proceeds through three key stages:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1]

-

Sulfur Addition: Elemental sulfur adds to the resulting α,β-unsaturated nitrile intermediate.[1]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[1][7]

Caption: The reaction mechanism of the Gewald synthesis.

Experimental Protocol

This protocol describes a general procedure for the Gewald synthesis. Reactant quantities and reaction conditions may be optimized for specific substrates.

Materials and Reagents:

-

Carbonyl compound (e.g., cyclohexanone, acetone) (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Base (e.g., triethylamine, piperidine, morpholine) (2.0 equiv or catalytic amount)[4][5]

-

Ice-water bath

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)[6]

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the chosen solvent.[4]

-

Addition of Base: Add the base to the mixture. The amount of base can vary from catalytic (e.g., 20 mol% for piperidinium borate) to stoichiometric amounts (e.g., 2.0 equiv for triethylamine).[4][5]

-

Reaction: Heat the reaction mixture with stirring. Temperatures typically range from room temperature to 60 °C.[4][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.[4]

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Method A (Precipitation): If a precipitate has formed, collect the solid product by filtration. Wash the solid with a cold solvent (e.g., ethanol) and dry.[4]

-

Method B (Crystallization): If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.[4]

-

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain the pure 2-aminothiophene derivative.[4][6]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[4][8]

Caption: A step-by-step workflow for the Gewald synthesis.

Data Presentation

The yield of the Gewald reaction is influenced by the choice of reactants, catalyst, and solvent. The following table summarizes various conditions for the synthesis of 2-aminothiophene-3-carbonitriles.

| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Triethylamine | Water | RT | - | 98 | [6] |

| Acetophenone | Malononitrile | Triethylamine | Water | RT | - | 92 | [6] |

| Cyclopentanone | Malononitrile | Triethylamine | Water | RT | - | 95 | [6] |

| Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | EtOH/H₂O (9:1) | 100 | - | 92 | [5] |

| 4-Methylcyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | EtOH/H₂O (9:1) | 100 | - | 90 | [5] |

| Acetone | Ethyl Cyanoacetate | Piperidinium Borate (20 mol%) | EtOH/H₂O (9:1) | 100 | - | 84 | [5] |

| 1,4-dithianyl-2,5-diol | Cyanoacetone | Triethylamine | DMF | 60 | 5 | - | [8][9] |

| Various Aldehydes | Malononitrile | Piperidine | Ethanol | Reflux | 1.5 | 69-86 | [6] |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Elemental sulfur is flammable. Avoid open flames.

-

Handle organic solvents and bases with care as they can be flammable, corrosive, and/or toxic.

-

Hydrogen sulfide (H₂S) gas, which is toxic and has a foul odor, may be produced as a byproduct in some variations. Ensure adequate ventilation.[10]

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 3-Aminothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Structurally analogous to purines, they serve as bioisosteres and have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Their therapeutic potential often stems from their ability to act as kinase inhibitors, targeting signaling pathways implicated in various diseases.[1][4][5]

One of the most versatile and widely employed precursors for the synthesis of the thieno[2,3-d]pyrimidine scaffold is 3-aminothiophene-2-carbonitrile and its derivatives. This application note provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidines from this key intermediate, including the initial preparation of the substituted 2-aminothiophene via the Gewald reaction.

Synthesis of the 2-Aminothiophene Precursor

A common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[6]

Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a typical Gewald reaction using cyclohexanone, malononitrile, and sulfur.

Experimental Protocol:

-

To a mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add a catalytic amount of a suitable base such as triethylamine or morpholine.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion of the reaction, cool the mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Microwave-assisted variations of the Gewald reaction have been shown to significantly reduce reaction times and improve yields.[6][8]

Synthesis of the Thieno[2,3-d]pyrimidine Core

The prepared 2-aminothiophene-3-carbonitrile can be cyclized into the thieno[2,3-d]pyrimidine ring system using various one-carbon synthons.

Protocol 2: Cyclization with Formamide to Yield 4-Aminothieno[2,3-d]pyrimidines

This is a straightforward and common method for the synthesis of 4-aminothieno[2,3-d]pyrimidines.

Experimental Protocol:

-

Heat a mixture of the 2-aminothiophene-3-carbonitrile derivative (1 equivalent) in an excess of formamide at a high temperature (typically 150-180 °C) for several hours.[7][9]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to yield the desired 4-aminothieno[2,3-d]pyrimidine.

Protocol 3: Cyclization with Formic Acid to Yield Thieno[2,3-d]pyrimidin-4(3H)-ones

This method leads to the formation of the 4-oxo derivative of the thieno[2,3-d]pyrimidine core.

Experimental Protocol:

-

Reflux a solution of the 2-aminothiophene-3-carbonitrile derivative (1 equivalent) in an excess of formic acid for several hours.[1]

-

Alternatively, the reaction can be carried out by heating the 2-aminothiophene derivative with formic acid in the presence of a catalytic amount of sulfuric acid, sometimes under microwave irradiation.[10]

-

After cooling, neutralize the excess formic acid carefully with a base (e.g., sodium bicarbonate solution).

-

Collect the precipitated product by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 4: Dimroth Rearrangement for N-Substituted 4-Aminothieno[2,3-d]pyrimidines

This route allows for the introduction of a substituent on the 4-amino group.

Experimental Protocol:

-

React the 2-aminothiophene-3-carbonitrile (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate N'-(3-cyano-thiophen-2-yl)-N,N-dimethylformimidamide. This step is often performed under gentle heating or microwave irradiation.[11][12]

-

In a separate vessel, dissolve the desired aniline or amine (1-1.2 equivalents) in a suitable solvent like ethanol or acetic acid.

-

Add the intermediate from step 1 to the amine solution and heat the mixture under reflux for several hours. The Dimroth rearrangement and cyclization occur in this step.[12]

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

Wash the product with a suitable solvent and recrystallize to obtain the pure N-substituted 4-aminothieno[2,3-d]pyrimidine.

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted thieno[2,3-d]pyrimidines.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | 4-Amino-5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidine | ~80% | [9] |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formic Acid | 5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-one | Good | [1] |

| N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | 3-Fluoroaniline | N-(3-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 84% | [11] |

| N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | 3-Chlorophenylamine | N-(3-Chlorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 80% | [11] |

| N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | 3-Methoxyphenylamine | N-(3-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 59% | [11] |

Visualizations

Experimental Workflow and Signaling Pathways

Caption: General workflow for the synthesis and application of thieno[2,3-d]pyrimidines.

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways by thieno[2,3-d]pyrimidines.

Applications in Drug Development

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1] Many derivatives have been synthesized and evaluated for their ability to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[4][5] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation, making thieno[2,3-d]pyrimidines promising candidates for the development of novel anticancer agents.[4][5][11] The synthetic routes outlined in this document provide a robust foundation for the generation of diverse libraries of these compounds for structure-activity relationship (SAR) studies and lead optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. dsc.duq.edu [dsc.duq.edu]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Cyclization Reactions of 3-Aminothiophene-2-carbonitrile with Formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, bearing a close structural resemblance to purines, a class of biologically vital bicyclic heterocycles.[1] This structural similarity allows thieno[3,2-d]pyrimidine derivatives to function as bioisosteres of purines, interacting with a wide array of biological targets. Consequently, these compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer,[1][2][3] anti-inflammatory, antimicrobial,[4] and kinase inhibitory properties.[1][5]

A cornerstone in the synthesis of the thieno[3,2-d]pyrimidine core is the cyclization reaction of 3-aminothiophene-2-carbonitrile or its corresponding carboxamide derivative with a one-carbon synthon, most commonly formamide.[6] This reaction provides an efficient and versatile route to construct the fused pyrimidine ring, leading to the formation of thieno[3,2-d]pyrimidin-4(3H)-one. This intermediate serves as a versatile precursor for a multitude of derivatives, often through subsequent chlorination and nucleophilic substitution reactions to introduce chemical diversity.[6][7]

These application notes provide a detailed overview of the synthesis of thieno[3,2-d]pyrimidines via the cyclization of 3-aminothiophene derivatives with formamide, including experimental protocols and quantitative data to guide researchers in the lab.

Applications in Drug Development

The thieno[3,2-d]pyrimidine core is a key structural feature in numerous biologically active compounds, highlighting its importance in drug development programs:

-

Anticancer Agents: Many derivatives have shown potent antiproliferative activity against various cancer cell lines.[1][2] Their mechanism of action can involve the induction of apoptosis[1] or the inhibition of key signaling pathways like the PI3K/Akt pathway.[8]

-

Kinase Inhibitors: The structural resemblance to adenine makes thieno[3,2-d]pyrimidines effective scaffolds for the design of kinase inhibitors, which are crucial in cancer therapy.[1][5]

-

Antimicrobial and Antifungal Agents: Certain halogenated thieno[3,2-d]pyrimidines have exhibited selective activity against various fungi and bacteria.[1][4]

-

Enzyme Inhibitors: These compounds have been explored as inhibitors for various enzymes, including 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2)[9] and phosphodiesterases.[1]

General Reaction Pathway

The synthesis of the thieno[3,2-d]pyrimidine core from 3-aminothiophene-2-carboxamide and formamide proceeds through a cyclocondensation reaction. The resulting thieno[3,2-d]pyrimidin-4(3H)-one is a stable intermediate that can be further functionalized. A common subsequent step is the conversion to a 4-chloro derivative, which is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of amine-based side chains.

Caption: General synthetic route for 4-aminothieno[3,2-d]pyrimidines.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of thieno[3,2-d]pyrimidine derivatives.

Table 1: Cyclization of 3-Aminothiophene-2-carboxamide

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Formamide | Neat | 150 | 2 | 56 | [10] |

| Formic Acid | Neat (Microwave) | 100 | 0.25 | 98 | [9] |

| Formamide & Ammonium Formate | Neat | 150 | - | 56 | [10] |

Table 2: Synthesis and Reaction of 4-Chlorothieno[3,2-d]pyrimidine

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thieno[3,2-d]pyrimidin-4(3H)-one | POCl₃ | Neat | Reflux | - | - | [6] |

| 4-Chlorothieno[3,2-d]pyrimidine | Various Amines, HCl | THF:Isopropanol (3:1) | 70 | 24 | 22-70 | [5] |

| 4-Chlorothieno[3,2-d]pyrimidine | Various Amines, K₂CO₃ | DMSO | 100 | 12 | 22-70 | [5] |

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of 3-aminothiophene-2-carboxamide with formamide.

Materials:

-

3-Aminothiophene-2-carboxamide

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

Place 3-aminothiophene-2-carboxamide (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents) in a round-bottom flask equipped with a stir bar and a reflux condenser.

-

Heat the reaction mixture to 150-160 °C with stirring.

-

Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product, thieno[3,2-d]pyrimidin-4(3H)-one, under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

This protocol details the chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate.

Materials:

-

Thieno[3,2-d]pyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

In a fume hood, carefully add thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled mixture onto crushed ice with stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-chlorothieno[3,2-d]pyrimidine.

Protocol 3: Synthesis of 4-Aminothieno[3,2-d]pyrimidine Derivatives (SNAr Reaction)

This protocol describes the general procedure for the nucleophilic substitution of the 4-chloro group with an amine.

Materials:

-

4-Chlorothieno[3,2-d]pyrimidine

-